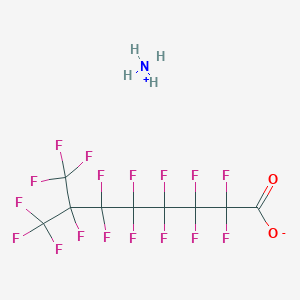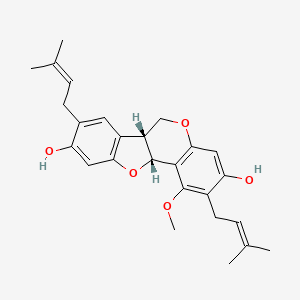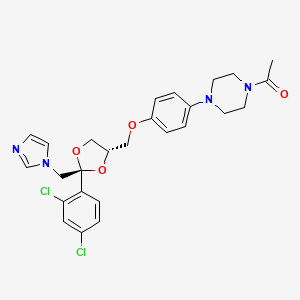
Brovincamine
Vue d'ensemble
Description
Brovincamine is a compound studied for its effects on various physiological conditions, notably in the context of cerebral vasodilation and the potential treatment of cerebrovascular disorders. It has been investigated for its role in improving conditions like normal-tension glaucoma by affecting the microcirculation and possibly altering capillary geometry, among other aspects of cerebrovascular health.
Synthesis Analysis
This compound synthesis involves complex organic reactions, where bromination plays a crucial role. Bromination is a key transformation in organic synthesis, utilized for incorporating bromo groups into organic molecules, potentially as part of synthesizing compounds like this compound. This process can involve molecular bromine or other bromo-organic compounds, highlighting the importance of bromination in the synthesis of pharmacologically active molecules such as this compound (I. Saikia, A. Borah, P. Phukan, 2016).
Molecular Structure Analysis
The molecular structure of this compound and related compounds can be elucidated through detailed chemical analysis, such as crystallography. For example, the structure of similar bromovinyl compounds has been determined, providing insights into the conformational features and intermolecular interactions that may influence the biological activity of this compound and its analogs (L. Párkányi, A. Kălmăn, T. Kovács, A. Szabolcs, L. Ötvös, 1983).
Chemical Reactions and Properties
This compound's chemical properties, including its reactivity with other substances, are crucial for understanding its pharmacological potential. For instance, its interactions with bromine and other reagents during synthesis indicate its reactive nature and the possibility of forming various derivatives with potential therapeutic effects. The selective inhibition of herpesvirus replication by bromovinyl derivatives highlights the chemical specificity and potential mechanism of action of compounds related to this compound (E. Clercq, J. Descamps, P. Somer, P. Barr, A. S. Jones, R. Walker, 1979).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and stability, are essential for its formulation and therapeutic application. While specific studies on this compound's physical properties are not directly available in the literature, the general principles of drug formulation and the physical characterization of similar compounds provide a framework for understanding how these properties could affect its use in medical treatments.
Chemical Properties Analysis
The chemical behavior of this compound, including its stability, reactivity, and interactions with biological molecules, is fundamental to its pharmacological effects. The compound's ability to affect cerebral blood flow and metabolism, as demonstrated in studies using positron emission tomography, suggests that its chemical properties are closely linked to its therapeutic potential in conditions related to cerebral circulation and metabolism (S. Yamaguchi, H. Fukuyama, Y. Yonekura, J. Konishi, 1992).
Applications De Recherche Scientifique
Circulation et métabolisme cérébraux
La Brovincamine a été étudiée pour ses effets sur la circulation et le métabolisme cérébraux, en particulier dans les cas d'occlusion de l'artère carotide interne . Il a été constaté qu'elle augmentait significativement le débit sanguin cérébral (DSC) et diminuait la fraction d'extraction d'oxygène (FEO) du côté occlus de l'hémisphère . Cependant, le taux métabolique cérébral d'oxygène (CMRO2) n'a pas montré de changements remarquables après l'administration de this compound . Cela suggère que la this compound pourrait être utile pour augmenter la réserve hémodynamique, mais elle n'affecte pas l'état métabolique immédiatement après son administration .
Effets cardiovasculaires
Des recherches ont également été menées sur les effets cardiovasculaires de la this compound . Bien que les détails de ces recherches ne soient pas facilement disponibles, ils suggèrent un autre domaine d'application potentiel pour ce composé .
Safety and Hazards
When handling Brovincamine, it’s important to avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
Propriétés
IUPAC Name |
methyl (15S,17S,19S)-4-bromo-15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2(7),3,5,8(18)-tetraene-17-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25BrN2O3/c1-3-20-8-4-9-23-10-7-15-14-6-5-13(22)11-16(14)24(17(15)18(20)23)21(26,12-20)19(25)27-2/h5-6,11,18,26H,3-4,7-10,12H2,1-2H3/t18-,20+,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYIJGAVIVKPUGJ-GIVPXCGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCCN3C1C4=C(CC3)C5=C(N4C(C2)(C(=O)OC)O)C=C(C=C5)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=C(N4[C@](C2)(C(=O)OC)O)C=C(C=C5)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
84964-12-5 (fumarate[1:1]) | |
| Record name | Brovincamine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057475179 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID701024133 | |
| Record name | 11-Bromovincamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701024133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57475-17-9 | |
| Record name | Brovincamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57475-17-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Brovincamine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057475179 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11-Bromovincamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701024133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BROVINCAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AYN5T18K5R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



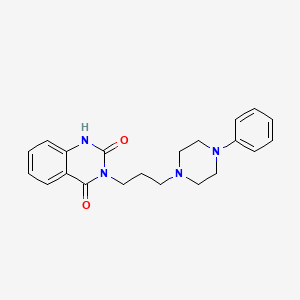
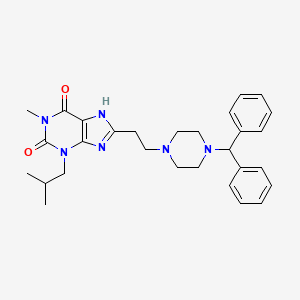
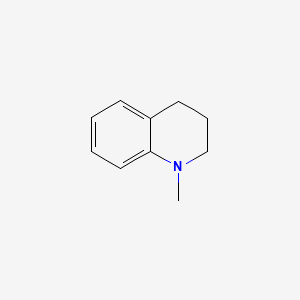

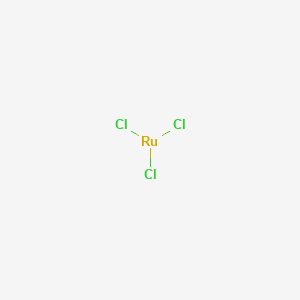
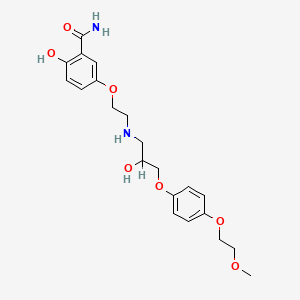

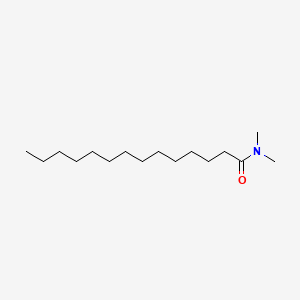
![Acetic acid, 2,2'-[1,4-phenylenebis(oxy)]bis-](/img/structure/B1217085.png)
